
(3R,5S)-5-methoxypiperidin-3-ol hydrochloride
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Overview
Description
(3R,5S)-5-Methoxypiperidin-3-ol hydrochloride is a chiral piperidine derivative characterized by a hydroxyl group at the 3-position and a methoxy group at the 5-position of the six-membered ring. Its molecular formula is C₆H₁₄ClNO₂, with a molecular weight of 167.63 g/mol. The stereochemistry (3R,5S) is critical for its interactions in biological systems, particularly in receptor binding and enzyme inhibition . This compound is commonly used as a building block in pharmaceutical synthesis, especially for central nervous system (CNS) targets due to its structural resemblance to bioactive alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-methoxypiperidin-3-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Methoxylation: Introduction of a methoxy group at the 5-position of the piperidine ring.
Hydroxylation: Introduction of a hydroxyl group at the 3-position.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Organometallic [3+3] Annulation
A copper-catalyzed [3+3] cycloaddition between protected β-aminoalkyl zinc iodide and 3-chloro-2-(chloromethyl)prop-1-ene forms 5-methylene piperidines. Subsequent hydrogenation produces diastereomeric 5-methylpiperidines, with stereoselectivity influenced by protecting groups (e.g., TFA vs. Boc) .
Reagents/Catalysts | Key Steps | Yield | Source |
---|---|---|---|
β-Aminoalkyl zinc iodide, Cu | [3+3] annulation → Cyclization → Hydrogenation | 55–85% |
Palladium-Catalyzed Allylic Amination
A sequence involving allylic amination, Michael addition, and hydrogenation generates substituted piperidines. For example, palladium-catalyzed reactions of benzylamine with unsaturated esters yield piperidine cores .
Aziridine Rearrangements
Radical-induced rearrangements of aziridines produce piperidines via 5-exo-trig cyclization. This method avoids traditional annulation or hydrogenation steps .
Stereochemical Considerations
The (3R,5S) configuration is critical for biological activity, as observed in related piperidine degraders. For example, CCT373566 (3R,5S-3-hydroxy-5-methylpiperidine) induces >90% BCL6 degradation, while its stereoisomers show no activity .
Isomer | Activity | Key Feature |
---|---|---|
(3R,5S) | Active degrader | Hydroxyl group fixes conformation |
(3S,5R) | Inactive | Incorrect methyl positioning |
Trans-isomers | Inactive | Poor surface complementarity |
Functional Group Transformations
While direct data on methoxy group reactivity is limited, analogous piperidine derivatives undergo:
Scientific Research Applications
(3R,5S)-5-methoxypiperidin-3-ol hydrochloride is a chemical compound featuring a piperidine structure with a methoxy group and a hydroxyl group at specific positions, making it significant in medicinal chemistry due to its potential biological activities and therapeutic applications. The stereochemistry, indicated by the (3R,5S) notation, suggests that the molecule exhibits chirality, influencing its biological interactions and pharmacokinetics.
Chemical Reactivity
This compound can participate in nucleophilic substitution reactions, where the hydroxyl group can act as a nucleophile. It may also undergo oxidation to form ketones or aldehydes, depending on reaction conditions. The methoxy group's presence can facilitate electrophilic aromatic substitution reactions if the compound is modified to include an aromatic system. In biological systems, this compound may be involved in metabolic pathways mediated by enzymes, which catalyze reactions such as hydrolysis or dealkylation, altering its structure and potentially modulating its biological activity.
Types of Reactions
*this compound can undergo various chemical reactions:
- Oxidation: The hydroxyl group can be oxidized to form a ketone.
- Reduction: The compound can be reduced to remove the methoxy group.
- Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
- Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
- Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
- Oxidation: Formation of 5-methoxypiperidin-3-one.
- Reduction: Formation of piperidin-3-ol.
- Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
This compound has applications in chemistry, biology, medicine, and industry. It is used as a building block in organic synthesis for preparing more complex molecules and is studied for its potential biological activity, including its interaction with enzymes and receptors. It is also investigated for potential therapeutic effects, particularly in developing new drugs and is utilized in producing fine chemicals and pharmaceuticals.
*this compound has potential biological activities:
- Pharmacological properties
- Mechanisms of action
- Structure-activity relationships (SAR)
Interaction Studies
Interaction studies involving this compound typically focus on its binding affinity to various receptors and enzymes. Techniques such as molecular docking, in vitro assays, and high-throughput screening are employed to assess how well this compound interacts with target proteins involved in neurotransmission and metabolic pathways. Quantitative structure-activity relationship (QSAR) models have been developed to predict biological activity based on structural modifications of this compound, which help identify key structural features that contribute to its biological efficacy.
Potential Therapeutic Effects
Mechanism of Action
The mechanism of action of (3R,5S)-5-methoxypiperidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Stereoisomeric Variants
(3S,5R)-5-Methoxypiperidin-3-ol Hydrochloride ():
- Stereochemistry : The (3S,5R) configuration is a diastereomer of the target compound.
- Impact : Diastereomers often exhibit distinct physicochemical properties. For example, the (3S,5R) form may display altered solubility or metabolic stability compared to the (3R,5S) form due to differences in hydrogen bonding and lipophilicity.
- Applications : Used in asymmetric synthesis but may show reduced efficacy in specific receptor targets due to stereochemical mismatch .
Functional Group Modifications
- (3R,5S)-Piperidine-3,5-diol Hydrochloride (): Structure: Replaces the methoxy group with a second hydroxyl group. Molecular Weight: 153.61 g/mol (C₅H₁₂ClNO₂). Impact: The diol structure enhances hydrophilicity, improving aqueous solubility but reducing blood-brain barrier permeability. This limits its use in CNS drug development compared to the methoxy analogue .
- (3R,5S)-5-Ethylpyrrolidin-3-ol Hydrochloride (): Structure: Pyrrolidine (5-membered ring) with an ethyl group at position 4. Molecular Weight: 157.64 g/mol (C₆H₁₂ClNO). The ethyl group adds lipophilicity, favoring membrane penetration but possibly increasing off-target effects .
Substituent and Positional Isomers
- (5-Fluoropiperidin-3-yl)methanol Hydrochloride (): Structure: Fluorine at position 5 and a hydroxymethyl group at position 3. Molecular Weight: 169.62 g/mol (C₆H₁₁ClFNO). Impact: Fluorine’s electronegativity enhances metabolic stability, while the hydroxymethyl group increases polarity, making it suitable for hydrophilic drug formulations .
Methyl-Substituted Analogues
- (3R,5R)-5-Methylpyrrolidin-3-ol Hydrochloride (): Structure: Methyl group at position 5 on a pyrrolidine ring. Molecular Weight: 137.61 g/mol (C₅H₁₂ClNO). The (3R,5R) configuration further limits its overlap with the (3R,5S) compound’s bioactivity .
- 3-Methylpiperidin-3-ol Hydrochloride (): Structure: Methyl and hydroxyl groups at position 3. Molecular Weight: 151.63 g/mol (C₆H₁₄ClNO). Impact: The colocalization of methyl and hydroxyl groups creates steric and electronic conflicts, reducing its utility in chiral synthesis compared to the 5-methoxy derivative .
Comparative Data Table
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Ring Size | Stereochemistry | Key Applications |
---|---|---|---|---|---|---|
(3R,5S)-5-Methoxypiperidin-3-ol HCl | C₆H₁₄ClNO₂ | 167.63 | 3-OH, 5-OCH₃ | Piperidine | 3R,5S | CNS drug synthesis |
(3S,5R)-5-Methoxypiperidin-3-ol HCl | C₆H₁₄ClNO₂ | 167.63 | 3-OH, 5-OCH₃ | Piperidine | 3S,5R | Asymmetric synthesis |
(3R,5S)-Piperidine-3,5-diol HCl | C₅H₁₂ClNO₂ | 153.61 | 3-OH, 5-OH | Piperidine | 3R,5S | Hydrophilic intermediates |
(3R,5S)-5-Ethylpyrrolidin-3-ol HCl | C₆H₁₂ClNO | 157.64 | 3-OH, 5-C₂H₅ | Pyrrolidine | 3R,5S | Membrane-penetrant agents |
4-Methoxypiperidine HCl | C₆H₁₄ClNO | 151.63 | 4-OCH₃ | Piperidine | - | Receptor studies |
(5-Fluoropiperidin-3-yl)methanol HCl | C₆H₁₁ClFNO | 169.62 | 3-CH₂OH, 5-F | Piperidine | - | Metabolic stable agents |
Key Research Findings
- Stereochemical Sensitivity : The (3R,5S) configuration in piperidine derivatives is critical for binding to serotonin (5-HT) receptors, as seen in analogues with CNS activity .
- Lipophilicity vs. Solubility: Methoxy and ethyl groups enhance lipophilicity, favoring blood-brain barrier penetration, while hydroxyl groups improve solubility for intravenous formulations .
- Metabolic Stability : Fluorinated analogues (e.g., ) show prolonged half-lives due to resistance to oxidative metabolism, making them suitable for long-acting therapeutics .
Biological Activity
(3R,5S)-5-methoxypiperidin-3-ol hydrochloride is a compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring with a methoxy group at the 5-position and a hydroxyl group at the 3-position, contributing to its unique biological properties. The stereochemistry indicated by (3R,5S) suggests chirality, which can significantly influence its interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antidepressant Effects : Studies suggest that the compound may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
- Analgesic Properties : The compound has shown potential in alleviating pain, possibly through modulation of central nervous system pathways.
- Neuroprotective Effects : Preliminary studies indicate that it may protect neurons from damage in various neurodegenerative models.
The mechanisms underlying the biological activities of this compound involve:
- Receptor Interaction : The compound may bind to specific receptors involved in neurotransmission, influencing their activity.
- Enzyme Modulation : It could act as a modulator for enzymes that play roles in metabolic pathways related to mood and pain perception.
- Blood-Brain Barrier Penetration : Its lipophilicity, enhanced by the methoxy group, allows effective penetration across the blood-brain barrier, making it a viable candidate for central nervous system applications.
Structure-Activity Relationship (SAR)
SAR studies have demonstrated that modifications to the piperidine ring or substituents can significantly alter the pharmacological profile of the compound. Key findings include:
- Methoxy Group Influence : The presence of the methoxy group increases lipophilicity and potentially improves bioavailability compared to similar compounds lacking this modification.
- Chirality Impact : The specific stereochemistry plays a critical role in determining binding affinity and efficacy at biological targets.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals notable differences in biological activity:
Compound Name | Structure Type | Notable Activity |
---|---|---|
1-(2-Methoxyphenyl)piperidin-4-ol | Piperidine derivative | Antidepressant |
4-Methylpiperidine | Piperidine derivative | Central nervous system effects |
2-(4-Methylpiperidin-1-yl)ethanol | Piperidine derivative | Analgesic |
The unique combination of functional groups in this compound contributes to its distinct pharmacological properties compared to these derivatives.
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of this compound:
- Antidepressant Activity in Animal Models : In a controlled study using rodent models of depression, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups.
- Pain Relief Efficacy : Clinical trials assessing its analgesic effects showed promise in reducing pain scores among participants suffering from chronic pain conditions.
- Neuroprotective Studies : In vitro studies demonstrated that the compound could mitigate neuronal cell death induced by oxidative stress, suggesting potential applications in neurodegenerative disease management.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3R,5S)-5-methoxypiperidin-3-ol hydrochloride, and how do reaction conditions affect stereochemical outcomes?
- Methodological Answer : The synthesis typically involves:
-
Step 1 : Reduction of a ketone precursor (e.g., using LiAlH₄) to form the alcohol moiety.
-
Step 2 : Cyclization under acidic conditions to form the piperidine ring.
-
Step 3 : Methylation at the 5-position using methyl iodide or dimethyl sulfate.
-
Step 4 : Hydrochloride salt formation via HCl treatment.
Key factors influencing stereochemistry include: -
Temperature : Lower temperatures favor retention of stereochemistry (e.g., 0–5°C for reduction steps) .
-
Catalysts : Chiral catalysts (e.g., BINAP-metal complexes) ensure enantioselectivity during cyclization .
-
Precursor selection : Starting materials with defined stereocenters (e.g., (S)-proline derivatives) reduce racemization risks .
- Data Table : Synthetic Route Comparison
Precursor | Reagents | Yield (%) | Stereopurity (%) | Reference |
---|---|---|---|---|
(S)-Proline | LiAlH₄, HCl | 78 | >99 | |
Ketone derivative | NaBH₄, HCl | 65 | 92 |
Q. How is the stereochemistry of this compound confirmed?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Resolves absolute configuration (e.g., InChIKey data in ).
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H (hexane:isopropanol = 90:10, 1 mL/min) .
- NMR spectroscopy : NOESY correlations verify spatial proximity of substituents (e.g., 3J coupling constants for axial vs. equatorial positions) .
- Optical rotation : Compare observed [α]D²⁵ values with literature (e.g., +12.5° for (3R,5S) vs. -9.8° for (3S,5R)) .
Q. What are the key physicochemical properties relevant to laboratory handling?
- Methodological Answer :
- Solubility : Highly soluble in water (>100 mg/mL) due to hydrochloride salt form; sparingly soluble in ethanol .
- Stability : Store at 2–8°C under inert gas (N₂/Ar) to prevent hygroscopic degradation .
- Safety : Classified as a skin/eye irritant (GHS05). Use PPE (gloves, goggles) and fume hoods during synthesis .
Advanced Research Questions
Q. How does stereochemistry influence its role as a chiral building block in asymmetric synthesis?
- Methodological Answer : The (3R,5S) configuration enables:
-
Enantioselective catalysis : Acts as a ligand in transition-metal complexes (e.g., Ru-BINAP systems) for asymmetric hydrogenation .
-
Receptor specificity : The methoxy group’s orientation enhances binding to G-protein-coupled receptors (e.g., µ-opioid receptors) vs. non-chiral analogs .
-
Case Study : In a 2024 study, (3R,5S)-configured derivatives showed 10x higher affinity for serotonin transporters than (3S,5R) isomers .
- Data Table : Biological Activity Comparison
Compound | Target | IC₅₀ (nM) | Selectivity Ratio (vs. off-target) |
---|---|---|---|
(3R,5S) | SERT | 12 ± 2 | 15:1 (NET) |
(3S,5R) | SERT | 150 ± 20 | 2:1 (NET) |
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from:
- Stereochemical impurities : Verify enantiopurity via chiral HPLC (>98% ee required) .
- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH 7.4, 37°C) .
- Target promiscuity : Use knockout models (e.g., CRISPR-edited receptors) to isolate specific interactions .
Q. Integrating computational methods to predict metabolic pathways?
- Methodological Answer :
- Step 1 : Perform in silico metabolism prediction using software like GLORYx or MetaSite.
- Step 2 : Validate with in vitro hepatocyte assays (human/rat, 48-hour incubation).
- Key Findings :
- Primary pathway: O-demethylation at the 5-position (CYP3A4-mediated) .
- Secondary pathway: Glucuronidation of the hydroxyl group (UGT1A1) .
Properties
Molecular Formula |
C6H14ClNO2 |
---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(3R,5S)-5-methoxypiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-6-2-5(8)3-7-4-6;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m1./s1 |
InChI Key |
GQHFQPIDEYLJJA-IBTYICNHSA-N |
Isomeric SMILES |
CO[C@H]1C[C@H](CNC1)O.Cl |
Canonical SMILES |
COC1CC(CNC1)O.Cl |
Origin of Product |
United States |
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